[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid
Description
Properties
IUPAC Name |
2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c18-12-6-11(22-9-16(20)21)7-15-17(12)13(19)8-14(23-15)10-4-2-1-3-5-10/h1-8,18H,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURHNPAXJPIXHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419963 | |
| Record name | 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97980-71-7 | |
| Record name | 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The predominant synthetic route to this compound involves the nucleophilic substitution reaction of the precursor 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol with chloroacetic acid under basic conditions. The base, typically sodium hydroxide (NaOH) or potassium carbonate (K2CO3), deprotonates the phenolic hydroxyl group, generating a phenolate ion that attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the ether-linked acetic acid moiety.
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-ol | Starting chromone derivative | — |
| 2 | Chloroacetic acid, NaOH or K2CO3, solvent | Nucleophilic substitution under basic conditions, typically in polar aprotic solvents like DMF or acetone, at elevated temperature (e.g., 80°C) | 70-85% (reported in literature) |
This reaction is generally carried out in solvents such as dry dimethylformamide (DMF) or acetone to facilitate the substitution and improve yield. Reaction times vary from several hours to overnight depending on temperature and reagent concentrations.
Detailed Reaction Conditions and Variations
- Base selection: Sodium hydroxide and potassium carbonate are the most common bases used. Potassium carbonate is preferred in some protocols due to milder basicity, reducing side reactions.
- Solvent: Dry DMF is favored for its ability to dissolve both organic and inorganic reagents and stabilize the phenolate ion.
- Temperature: Typically maintained between 60°C and 90°C to optimize reaction rate without decomposing sensitive groups.
- Reaction time: 8 to 12 hours is common, with monitoring by TLC or HPLC to determine completion.
Research Findings and Analytical Data
Spectroscopic Characterization
The synthesized compound is characterized by:
- Infrared (IR) Spectroscopy: Characteristic peaks include hydroxyl (around 3300 cm⁻¹), carbonyl (around 1700 cm⁻¹), and aromatic C=C stretches.
- Nuclear Magnetic Resonance (NMR): Proton NMR shows signals corresponding to aromatic protons, hydroxyl proton, and the methylene group of the acetic acid moiety.
- Mass Spectrometry (MS): Molecular ion peak at m/z 312.27 consistent with molecular weight.
Comparative Yields and Purity
| Source/Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Benchchem synthesis (basic conditions) | 75-85 | >98 | Standard lab-scale synthesis |
| Literature method (K2CO3, DMF, 80°C) | 82 | >95 | Optimized reaction time and solvent |
| Alternative solvent (acetone reflux) | ~40 | 90 | Lower yield, longer reaction time |
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting material | 5-hydroxy-4-oxo-2-phenylchromen-7-ol | Commercially available or synthesized |
| Alkylating agent | Chloroacetic acid | Electrophile for ether formation |
| Base | NaOH or K2CO3 | Facilitates phenolate formation |
| Solvent | DMF, acetone | DMF preferred for higher yield |
| Temperature | 60-90°C | Controlled to avoid decomposition |
| Reaction time | 8-12 hours | Monitored by TLC/HPLC |
| Yield | 70-85% | Dependent on conditions |
| Purification | Recrystallization, chromatography | To achieve >95% purity |
Additional Notes on Derivatives and Modifications
Derivatives such as methyl and butyl esters of this compound have been synthesized by esterification of the carboxylic acid group, expanding the compound’s utility in biological and medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and alkylating agents such as methyl iodide (CH3I).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the context of neurodegenerative diseases. Its structure suggests that it may interact with biological targets involved in neuroprotection and inflammation.
Case Study: Neuroprotective Properties
A study evaluated the compound's ability to inhibit Tau protein misfolding in human neuroblastoma SH-SY5Y cells. The results indicated that the compound significantly reduced oxidative stress and promoted Tau protein folding, suggesting potential applications in treating Alzheimer's disease. The effective concentration range was found to be between 5–10 μM, with a notable increase in fluorescence indicating successful protein folding .
Antioxidant Activity
The antioxidant properties of [(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid have been a focal point in research aimed at combating oxidative stress-related conditions.
Data Table: Antioxidant Assays
| Compound Tested | Concentration (μM) | ROS Reduction (%) | Significance (p-value) |
|---|---|---|---|
| Congo Red | 10 | 104% | <0.001 |
| ZN-015 | 5–10 | 100% | 0.015 |
| VB-030 | 10 | 100% | 0.033 |
This table summarizes findings from experiments where the compound was tested alongside known antioxidants. The significant reduction in reactive oxygen species (ROS) levels indicates its potential as a therapeutic agent against oxidative damage .
Applications in Cancer Research
Recent studies have also explored the compound's role in cancer therapy, particularly its ability to modulate cellular signaling pathways involved in tumor growth.
Case Study: Inhibition of Tumor Growth
In a cell viability assay, this compound exhibited dose-dependent inhibition of cell proliferation in various cancer cell lines. The IC50 values were determined to be significantly lower than those of control compounds, indicating its potential as an anticancer agent .
Structural and Chemical Properties
Understanding the chemical structure is crucial for elucidating the mechanisms of action and enhancing the compound's efficacy.
Mechanism of Action
The mechanism of action of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress and inflammation by interacting with enzymes and signaling pathways involved in these processes. The compound’s hydroxyl and carbonyl groups play a crucial role in its biological activity .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogues
| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Activities | References |
|---|---|---|---|---|
| [(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid | - 5-hydroxy - 2-phenyl - 7-oxyacetic acid |
312.28 | Wound healing, antimicrobial | |
| 4-((5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)butyl acetate (C1) | - 7-oxybutyl acetate - Novel chrysin derivative |
368.13 | Anticancer, antibacterial | |
| [(4-Oxo-4H-1-benzopyran-7-yl)oxy]acetic acids (e.g., 6c-f) | - 3,5-disubstituted groups (e.g., Cl, CH₃) | ~300–350 | Natriuretic, uricosuric (diuretic) | |
| (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid | - 2-oxo - 4-phenyl - 7-oxy(phenyl)acetic acid |
376.34 | Not explicitly stated; structural similarity to diuretics | |
| Methyl [(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetate | - 2,2-dimethyl - Methyl ester |
322.31 | Intermediate for further derivatization | |
| (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide derivatives | - Hydrazide at C4 - Schiff base modifications |
~350–400 | Antimicrobial, antioxidant |
Functional and Pharmacological Differences
Bioactivity Profiles
- This compound is primarily explored for wound healing and antimicrobial applications, likely due to its hydroxyl and carboxylic acid groups enhancing hydrogen bonding and target interactions .
- Compound C1 (butyl acetate derivative) shows enhanced lipophilicity compared to the parent compound, improving membrane permeability and anticancer activity against breast cancer cell lines .
- 3,5-Disubstituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids exhibit potent diuretic and uricosuric effects, attributed to electron-withdrawing groups (e.g., Cl) increasing acidity and renal excretion efficiency .
- Hydrazide and thiazolidinone derivatives (e.g., from ) demonstrate superior antioxidant activity via radical scavenging (DPPH assay), with 3,4-dihydroxyphenyl substitutions enhancing electron donation .
Structure-Activity Relationships (SAR)
Position 7 Modifications :
- The acetic acid moiety at position 7 is critical for solubility and ionic interactions with biological targets. Esterification (e.g., methyl or butyl esters) reduces polarity, enhancing bioavailability .
Substituents on the Chromen Core :
- Hydroxyl groups at position 5 (as in the parent compound) contribute to antioxidant activity via radical stabilization.
- Phenyl groups at position 2 enhance structural rigidity and π-π stacking with aromatic residues in enzymes .
Heterocyclic Additions :
- Thiazolidin-4-one rings () introduce sulfur-based hydrogen bonding, improving antimicrobial potency .
Biological Activity
[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, a derivative of chromone, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes hydroxyl and carboxylic acid functionalities that contribute to its diverse biological effects. The purpose of this article is to explore the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H12O6. Its structure includes a chromene core, which is a class of heterocyclic compounds known for various biological activities. The presence of both phenolic and carboxylic acid groups enhances its chemical reactivity and potential therapeutic applications.
Antioxidant Activity
Research indicates that compounds with chromone structures often exhibit significant antioxidant properties. Antioxidants are crucial for combating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. This compound may scavenge free radicals effectively due to its hydroxyl groups, which can donate electrons to neutralize reactive species .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Compounds within the chromone family have been documented to inhibit inflammatory pathways, potentially through the modulation of cytokine production and inhibition of inflammatory enzymes . This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The compound's hydroxyl and carbonyl groups are likely involved in enzyme interactions that modulate oxidative stress and inflammation. These interactions can lead to the inhibition of key enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparative Analysis with Other Compounds
To better understand the unique properties of [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetic acid, a comparison with other known compounds in the chromone family can be useful:
| Compound Name | Structure Type | Key Activities | Unique Features |
|---|---|---|---|
| [(5-hydroxy... | Chromone | Antioxidant, Antimicrobial | Specific hydroxyl and carboxylic groups |
| Quercetin | Flavonoid | Antioxidant, Anti-inflammatory | Broad spectrum activity |
| Luteolin | Flavonoid | Antioxidant, Anti-cancer | Potent against specific cancers |
| Apigenin | Flavonoid | Anti-cancer, Antioxidant | Neuroprotective effects |
This table illustrates how [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetic acid may stand out among other bioactive compounds due to its specific functional groups.
Case Studies and Research Findings
While direct studies on [(5-hydroxy-4-oxo-2-phenyloxy]acetic acid are sparse, related research highlights the potential of chromone derivatives in therapeutic applications. For example:
- Antioxidant Studies : Research has shown that similar chromone derivatives exhibit strong free radical scavenging activity, suggesting a pathway for further investigation into their use as dietary supplements or therapeutic agents .
- Antimicrobial Evaluations : Studies on related compounds have revealed effective inhibition against resistant bacterial strains, indicating that [(5-hydroxy...)] could similarly combat antibiotic-resistant infections .
- Anti-inflammatory Research : Investigations into related chromones have demonstrated their ability to reduce inflammation markers in vitro, supporting the hypothesis that [(5-hydroxy...)] may also possess these properties .
Q & A
Q. What synthetic routes are employed to prepare [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid, and how is its purity validated?
The compound is synthesized via nucleophilic substitution or esterification reactions. For example, coupling reactions between hydroxyl-containing chromenone derivatives and haloacetic acids (e.g., bromoacetic acid) under basic conditions yield the target compound. Structural validation typically employs:
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups.
- NMR spectroscopy : ¹H-NMR identifies aromatic protons (δ 6.8–8.2 ppm), the acetic acid side chain (δ 3.8–4.2 ppm), and the chromenone scaffold. ¹³C-NMR confirms ketone (C=O, ~180 ppm) and ether (C-O, ~60–70 ppm) carbons .
- Elemental analysis : Validates molecular formula (e.g., C₁₇H₁₂O₆) with ≤0.3% deviation .
Q. What in vitro assays evaluate the compound’s bioactivity?
- Enzyme inhibition :
- Neuraminidase inhibition : Molecular docking (e.g., AutoDock Vina) screens binding affinity to the N1-H274Y-oseltamivir protein (PDB: 3CL0). Derivatives of this compound show IC₅₀ values <1 µM .
- Aldose reductase (ALR2) inhibition : Spectrophotometric assays measure NADPH depletion at 340 nm. Selectivity against aldehyde reductase (ALR1) is critical .
- Antioxidant activity :
Q. How is crystallographic data utilized in structural characterization?
Single-crystal X-ray diffraction (SHELX programs) resolves bond lengths, angles, and intermolecular interactions. For example:
| Parameter | Value (Å/°) |
|---|---|
| C=O bond length | 1.22 Å |
| Chromenone ring planarity | ≤0.05 Å deviation |
| Hydrogen bonding between hydroxyl groups and adjacent molecules stabilizes the crystal lattice . |
Advanced Research Questions
Q. How do substituents influence bioactivity and selectivity in derivatives?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance ALR2 inhibition (IC₅₀: 0.789 µM for derivative 7l ) but reduce solubility.
- Hydrophilic linkers (e.g., piperazine) improve binding to arginine triads (Arg118-Arg292-Arg371) in neuraminidase, increasing selectivity (SI >25 vs. ALR1) .
- Methoxy groups at position 7 reduce diuretic activity but enhance uricosuric effects in chromenone-based diuretics .
Q. What computational strategies predict binding interactions and pharmacokinetics?
- Molecular docking : AutoDock or Glide predicts binding poses in enzyme active sites. For example, the acetic acid side chain forms hydrogen bonds with neuraminidase’s Glu276 .
- ADMET prediction : Tools like SwissADME assess:
Q. How to resolve contradictions in bioactivity data across studies?
- Assay variability : Standardize protocols (e.g., NADPH concentration in ALR2 assays) to minimize IC₅₀ discrepancies .
- Compound purity : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) ensures consistent results .
- Solvent effects : DMSO (>0.1% v/v) may denature enzymes, altering IC₅₀ values .
Q. Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
